molecular formula C13H14F3NO2 B13961705 Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate

Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate

Cat. No.: B13961705
M. Wt: 273.25 g/mol
InChI Key: DEPHEGCMPWELDP-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate is a synthetic organic compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and an ethyl ester linked to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzoates.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyclopropyl group contributes to the compound’s stability and reactivity, allowing it to form stable complexes with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

ethyl 4-[cyclopropyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C13H14F3NO2/c1-2-19-12(18)9-3-5-10(6-4-9)17(11-7-8-11)13(14,15)16/h3-6,11H,2,7-8H2,1H3

InChI Key

DEPHEGCMPWELDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C2CC2)C(F)(F)F

Origin of Product

United States

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